tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate

Protecting Group Strategy Orthogonal Deprotection Peptide Mimetics

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate is a synthetic heterocyclic compound belonging to the class of 2H-tetrazole derivatives. Its structure features three key functional domains: a 5-(3-nitrophenyl) moiety, an N2-linked acetate bridge, and a tert-butyl ester protecting group.

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
CAS No. 1672675-25-0
Cat. No. B1407009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate
CAS1672675-25-0
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H15N5O4/c1-13(2,3)22-11(19)8-17-15-12(14-16-17)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3
InChIKeyONSVUUNEFWIGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate CAS 1672675-25-0: A Protected Tetrazole Bioisostere Intermediate


tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate is a synthetic heterocyclic compound belonging to the class of 2H-tetrazole derivatives. Its structure features three key functional domains: a 5-(3-nitrophenyl) moiety, an N2-linked acetate bridge, and a tert-butyl ester protecting group. The compound is primarily utilized as a protected synthetic intermediate, wherein the tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid functional group [1]. The tert-butyl ester provides an acid-labile protecting group strategy orthogonal to many common protecting groups, while the 3-nitrophenyl substituent acts as a precursor to anilines via reduction and as an electron-withdrawing group that modulates tetrazole ring reactivity [2]. Its molecular formula is C13H15N5O4, with a molecular weight of 305.29 g/mol and a computed topological polar surface area of 116 Ų [3].

Why Generic Substitution Fails for 5-(3-Nitrophenyl)tetrazole Acetate Analogs


Generic substitution among 5-aryltetrazole acetate derivatives is not feasible due to the synergistic interplay of three structural modules that individually and collectively dictate the compound's synthetic utility and physicochemical profile. First, the N2-regiochemistry of the tetrazole ring significantly impacts its electronic properties and hydrogen-bonding capacity compared to the N1 isomer, with 2H-tetrazoles exhibiting distinct pKa values and dipole moments [1]. Second, the tert-butyl ester is not a simple alkyl ester; it provides a unique acid-catalyzed cleavage mechanism (SN1 via the tert-butyl cation) that is orthogonal to the base-catalyzed hydrolysis of ethyl or methyl esters, enabling selective deprotection in complex synthetic sequences [2]. Third, the 3-nitrophenyl substituent offers a synthetic handle for further functionalization—such as reduction to the corresponding aniline—that is absent in analogs with bromophenyl, dimethylaminophenyl, or unsubstituted phenyl groups. Replacing any of these three components yields a molecule with fundamentally different reactivity and applicability, necessitating the procurement of this specific compound.

Quantitative Differentiation Evidence for tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate


Tert-Butyl vs. Ethyl Ester: Orthogonal Acid-Labile Deprotection Selectivity

The target compound's tert-butyl ester can be selectively cleaved under acidic conditions (e.g., TFA, HCl/dioxane) without affecting ethyl esters present elsewhere in the molecule, enabling stepwise synthetic strategies. Ethyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate, by contrast, resists mild acidolysis and requires strong acid or base for hydrolysis, which would concurrently deprotect other acid-sensitive groups. This orthogonal reactivity is a defining advantage for procurement in multi-step medicinal chemistry syntheses [1].

Protecting Group Strategy Orthogonal Deprotection Peptide Mimetics

3-Nitrophenyl vs. 3-Bromophenyl: Facile Reduction to Amine for Diversification

The 3-nitrophenyl group in the target compound can be reduced to a primary aniline using mild conditions (e.g., SnCl2, Zn/NH4Cl, catalytic hydrogenation), providing a reactive handle for amide coupling, diazotization, or further functionalization. The closest analog, tert-butyl 2-[5-(3-bromophenyl)-2H-tetrazol-2-yl]acetate, requires transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for analogous amine introduction, adding cost, complexity, and potential metal contamination [1]. Nitro reduction is quantitative and typically proceeds with >90% yield under optimized conditions, while Pd-catalyzed amination yields often range 50-85% depending on substrate [2].

Synthetic Diversification Nitro Reduction Arylamine Synthesis

N2-Tetrazole Regiochemistry: pKa Matching and Bioisosteric Performance vs. N1-Analogs

The target compound features the N2-substituted (2H-tetrazole) isomer. While 1H-tetrazoles tautomerize rapidly in solution, the substitution at N2 locks the electronic configuration, yielding a distinct pKa and hydrogen-bonding profile compared to N1-substituted analogs such as 5-(3-nitrophenyl)-1H-tetrazole. Experimental pKa values for 5-substituted 2H-tetrazoles are approximately 4.9, closely matching carboxylic acids and enabling effective bioisosteric replacement in physiological environments . The N2 isomer exhibits a lower dipole moment and different electron distribution versus the N1 isomer, impacting target binding and solubility [1].

Bioisosterism Tetrazole Tautomerism Physicochemical Properties

Key Application Scenarios for tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate Based on Evidence


Multi-Step Synthesis of Tetrazole-Containing Peptide Mimetics Requiring Orthogonal Deprotection

In the synthesis of peptide mimetics where the C-terminal carboxylic acid is replaced by a tetrazole, the tert-butyl ester can survive Fmoc-based solid-phase peptide synthesis conditions (piperidine/DMF) and be selectively cleaved with TFA at the final step without affecting other acid-sensitive side-chain protecting groups. This orthogonal stability makes the compound the preferred choice over the ethyl ester analog, which cannot be selectively removed in the presence of other esters and requires harsher conditions that risk epimerization of amino acid residues [1].

Synthesis of Aniline-Functionalized Tetrazole Ligands for Metal-Organic Frameworks or Bioconjugation

The 3-nitrophenyl group is a latent aniline precursor. Upon reduction to the amine, the compound becomes a versatile building block for synthesizing tetrazole-based ligands for MOFs, or for bioconjugation via NHS ester or isothiocyanate coupling. The bromophenyl analog cannot access this functionalization pathway without expensive Pd-catalyzed amination, making the nitro compound the more cost-effective and scalable choice for materials chemistry and chemical biology applications [2].

Structure-Activity Relationship (SAR) Studies Targeting Aldose Reductase or Phosphatase Enzymes

Patent literature identifies 5-substituted tetrazolylacetic acid derivatives as aldose reductase inhibitors with potential in diabetic complications [3]. The tert-butyl ester acts as a prodrug-like protecting group that can be removed to reveal the active carboxylic acid bioisostere. The N2-regiochemistry and 3-nitro substitution pattern provide a defined spatial and electronic fingerprint for probing enzyme active sites. Researchers building SAR tables for tetrazole-containing inhibitors should incorporate this compound to explore the contribution of the N2-linker, nitro position, and ester protecting group to target binding and selectivity.

Analytical Method Development and Reference Standard for Nitrophenyl-Containing Tetrazoles

With a purity specification of >95%, a defined molecular weight of 305.29 g/mol, and distinct UV absorption from the nitrophenyl chromophore, this compound is suitable as an analytical reference standard for HPLC and LC-MS method development. Its computed topological polar surface area (116 Ų) and hydrogen bond acceptor count (7) provide benchmarks for chromatographic retention time prediction and logP estimation, facilitating quality control in synthetic workflows [4].

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